molecular formula C5H9F3OS B14214355 2-[(Trifluoromethyl)sulfanyl]butan-1-ol CAS No. 825628-50-0

2-[(Trifluoromethyl)sulfanyl]butan-1-ol

Cat. No.: B14214355
CAS No.: 825628-50-0
M. Wt: 174.19 g/mol
InChI Key: BCCIHSDNTYNLDE-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]butan-1-ol is a fluorinated alcohol derivative characterized by a hydroxyl group at the terminal carbon (C1) of a butanol backbone and a trifluoromethylsulfanyl (-SCF₃) substituent at the adjacent carbon (C2).

Properties

CAS No.

825628-50-0

Molecular Formula

C5H9F3OS

Molecular Weight

174.19 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)butan-1-ol

InChI

InChI=1S/C5H9F3OS/c1-2-4(3-9)10-5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

BCCIHSDNTYNLDE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of trichloromethanesulfenyl chloride with butanol under oxidative chlorofluorination conditions . The reaction is promoted by triethylborane and typically carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-[(Trifluoromethyl)sulfanyl]butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]butan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can modulate the activity of enzymes and receptors by altering the electronic environment of the active site .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-[(Trifluoromethyl)sulfanyl]butan-1-ol and related compounds from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Reference
2-[(Trifluoromethyl)sulfanyl]butan-1-ol -SCF₃ at C2, -OH at C1 C₅H₉F₃OS ~178.18 Alcohol, trifluoromethylsulfanyl Hypothesized: High lipophilicity, potential enzyme inhibition -
3-Phenoxy-1-(phenylsulfonyl)butan-2-ol -SO₂Ph at C1, -OPh at C3 C₁₆H₁₆O₃S ~288.36 Sulfonyl, phenoxy, alcohol Catalyst in asymmetric synthesis (7% ee reported)
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol -NHCH₂CF₃ at C2, -OH at C1 C₆H₁₂F₃NO 171.16 Alcohol, trifluoroethylamine Potential pharmaceutical intermediate (e.g., chiral building block)
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide -CF₃ at C5, nitro at C3 C₁₆H₁₂F₃N₂O₃ ~346.28 Benzamide, nitro, trifluoromethyl DprE1 enzyme inhibitor (tuberculosis drug target)
Key Observations:
  • Functional Group Impact: The trifluoromethylsulfanyl (-SCF₃) group in the target compound is less electron-withdrawing than the sulfonyl (-SO₂Ph) group in 3-Phenoxy-1-(phenylsulfonyl)butan-2-ol but more lipophilic, which may enhance membrane permeability in biological systems .
  • Synthesis Methods: The synthesis of 3-Phenoxy-1-(phenylsulfonyl)butan-2-ol involves n-BuLi and 2-phenoxypropanal in THF under nitrogen , whereas trifluoromethylsulfanyl-containing compounds often require specialized reagents like (trifluoromethyl)sulfenyl chlorides.

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